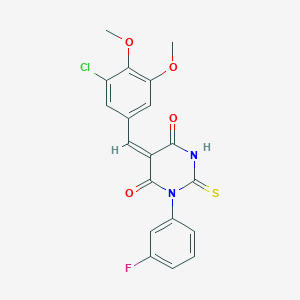![molecular formula C27H21Br2N3O4 B286285 2-[(2-bromo-4-{(E)-[1-(4-bromobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-6-ethoxyphenoxy)methyl]benzonitrile](/img/structure/B286285.png)
2-[(2-bromo-4-{(E)-[1-(4-bromobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-6-ethoxyphenoxy)methyl]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-bromo-4-{(E)-[1-(4-bromobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-6-ethoxyphenoxy)methyl]benzonitrile is a chemical compound that belongs to the family of nitriles. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of 2-[(2-bromo-4-{(E)-[1-(4-bromobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-6-ethoxyphenoxy)methyl]benzonitrile is not fully understood. However, it has been suggested that it may exert its anti-cancer activity by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. It may also induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
2-[(2-bromo-4-{(E)-[1-(4-bromobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-6-ethoxyphenoxy)methyl]benzonitrile has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and possess anti-inflammatory properties. Additionally, it has been shown to have low toxicity and high selectivity towards cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-[(2-bromo-4-{(E)-[1-(4-bromobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-6-ethoxyphenoxy)methyl]benzonitrile in lab experiments include its potent anti-cancer activity, low toxicity, and high selectivity towards cancer cells. However, its limitations include its complex synthesis method and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on 2-[(2-bromo-4-{(E)-[1-(4-bromobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-6-ethoxyphenoxy)methyl]benzonitrile. One possible direction is to investigate its potential as a treatment for other types of cancer, such as pancreatic cancer and ovarian cancer. Another direction is to further elucidate its mechanism of action and identify the specific enzymes and pathways involved in its anti-cancer activity. Additionally, it may be worthwhile to explore its potential as a treatment for other inflammatory diseases, such as psoriasis and multiple sclerosis.
Méthodes De Synthèse
The synthesis of 2-[(2-bromo-4-{(E)-[1-(4-bromobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-6-ethoxyphenoxy)methyl]benzonitrile involves the reaction of 2-bromo-4-(bromomethyl)-6-ethoxyphenol with 1-(4-bromobenzyl)-2,5-dioxoimidazolidin-4-ylidene)methanol in the presence of a base. The resulting intermediate is then treated with benzonitrile to obtain the final product.
Applications De Recherche Scientifique
2-[(2-bromo-4-{(E)-[1-(4-bromobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-6-ethoxyphenoxy)methyl]benzonitrile has a wide range of potential applications in the field of medicinal chemistry. It has been shown to exhibit potent anti-cancer activity against various types of cancer cells, including breast, lung, and colon cancer. Additionally, it has been found to possess anti-inflammatory properties and has been investigated as a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Propriétés
Formule moléculaire |
C27H21Br2N3O4 |
|---|---|
Poids moléculaire |
611.3 g/mol |
Nom IUPAC |
2-[[2-bromo-4-[(E)-[1-[(4-bromophenyl)methyl]-2,5-dioxoimidazolidin-4-ylidene]methyl]-6-ethoxyphenoxy]methyl]benzonitrile |
InChI |
InChI=1S/C27H21Br2N3O4/c1-2-35-24-13-18(11-22(29)25(24)36-16-20-6-4-3-5-19(20)14-30)12-23-26(33)32(27(34)31-23)15-17-7-9-21(28)10-8-17/h3-13H,2,15-16H2,1H3,(H,31,34)/b23-12+ |
Clé InChI |
NCRQSCHGJPQGGM-FSJBWODESA-N |
SMILES isomérique |
CCOC1=C(C(=CC(=C1)/C=C/2\C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Br)Br)OCC4=CC=CC=C4C#N |
SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Br)Br)OCC4=CC=CC=C4C#N |
SMILES canonique |
CCOC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Br)Br)OCC4=CC=CC=C4C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4,5-dibromo-2-furyl)methylene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B286202.png)
![2-[(5-bromo-2-thienyl)methylene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B286203.png)
![2-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B286204.png)
![N-[3-(methylsulfanyl)phenyl]-2-phenoxyacetamide](/img/structure/B286206.png)
![N-(4-isopropylphenyl)-2-[(4-methylbenzyl)(phenylsulfonyl)amino]acetamide](/img/structure/B286209.png)
![N~2~-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B286211.png)
![2-[(4-bromobenzyl)(phenylsulfonyl)amino]-N-(4-ethylphenyl)acetamide](/img/structure/B286213.png)
![N-(3-chlorophenyl)-2-{(4-methylbenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B286214.png)
![2-{(4-bromobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(3-fluorophenyl)acetamide](/img/structure/B286216.png)
![N-(4-ethoxyphenyl)-2-{(4-methylbenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B286217.png)
![2-{(4-bromobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2-methylphenyl)acetamide](/img/structure/B286218.png)


![(5E)-1-(3-fluorophenyl)-5-[(2E)-3-(4-methoxyphenyl)prop-2-en-1-ylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B286225.png)